molecular formula C6H11N3O2S B1447937 1-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 1423029-76-8

1-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B1447937
CAS No.: 1423029-76-8
M. Wt: 189.24 g/mol
InChI Key: DEJLCHRMKBBNPV-UHFFFAOYSA-N
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Description

The compound “1-(propan-2-yl)-1H-imidazole-4-sulfonamide” contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is a common structure in many biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the isopropyl group and the sulfonamide group. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the imidazole ring might make the compound more polar, while the isopropyl group might increase its hydrophobicity .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides, including compounds similar to 1-(propan-2-yl)-1H-imidazole-4-sulfonamide, are well-known for their ability to inhibit carbonic anhydrase (CA). This property has been exploited in the development of novel drugs targeting various diseases, including glaucoma and certain types of tumors. Specifically, sulfonamide CA inhibitors have been studied for their potential as selective antiglaucoma drugs by targeting CA II, and as antitumor agents/diagnostic tools by targeting tumor-associated isoforms CA IX/XII. This highlights the compound's relevance in ophthalmology and oncology research areas (Carta, Scozzafava, & Supuran, 2012).

Antitumor Activity

Recent patents and research have focused on the development of sulfonamide derivatives, including structures like this compound, as antitumor agents. This includes the exploration of sulfonamides in the synthesis of compounds exhibiting significant antitumor activity. The continued interest in sulfonamides for cancer research underscores their potential in the development of new therapeutic strategies (Gulcin & Taslimi, 2018).

Environmental and Water Treatment Applications

The abiotic transformation and ecotoxicity change of sulfonamides, including compounds similar to this compound, have been studied in environmental and water treatment processes. Research in this area focuses on understanding the chemical reaction features of sulfonamides to develop advanced water treatment technologies and control ecological risks related to their presence in the environment (Li et al., 2021).

Biosolid-Borne Sulfonamides in Plants

Studies have explored the interactions between plants and sulfonamides, including uptake, accumulation, phytometabolism, and the potential impact on plant physiology and productivity. This research is crucial for understanding the environmental impacts of sulfonamides used in human medicine and animal production, and their effects on agricultural practices and food safety (Mathews & Reinhold, 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely involve further studies to determine its physical and chemical properties, its reactivity, and its potential biological activity. This could include studies to determine its mechanism of action, its potential uses as a drug, and its safety profile .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Propan-2-yl)-1H-imidazole-4-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases, which are crucial for signal transduction. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. For example, its interaction with cytochrome P450 can inhibit the enzyme’s activity, leading to altered drug metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other substances. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

1-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJLCHRMKBBNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248544
Record name 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-76-8
Record name 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-imidazole-4-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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